![molecular formula C24H34N4O7 B14464401 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine CAS No. 68385-17-1](/img/structure/B14464401.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is a synthetic peptide derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminal glycine residue. The compound is a tetrapeptide, consisting of glycine, proline, leucine, and alanine residues. It is often used in biochemical research and pharmaceutical applications due to its stability and specific biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (L-alanine) to a solid resin. The subsequent amino acids (L-leucine, L-proline, and glycine) are sequentially added using coupling reagents such as HBTU or DIC in the presence of a base like DIPEA. The benzyloxycarbonyl (Cbz) group is introduced to the N-terminal glycine to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly at the proline residue.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the removal of the Cbz group.
Acidic Hydrolysis: Hydrochloric acid (HCl) or TFA can be used to hydrolyze the peptide bonds.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Deprotected Peptide: Removal of the Cbz group yields the free peptide.
Hydrolyzed Fragments: Hydrolysis results in smaller peptide fragments or individual amino acids.
科学研究应用
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Pharmaceutical Research: Investigated for its potential therapeutic effects and as a model compound in drug development.
Structural Biology: Employed in studies to understand peptide folding and interactions.
作用机制
The biological activity of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is primarily due to its interaction with specific enzymes and receptors. The compound can act as a competitive inhibitor for certain proteases, binding to the active site and preventing substrate access. The benzyloxycarbonyl group enhances the stability of the peptide, allowing it to resist degradation and maintain its activity .
相似化合物的比较
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another peptide with a similar protecting group but different amino acid sequence.
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Contains a D-proline residue instead of L-proline.
N-Benzyloxycarbonyl-L-leucyl-glycine: Similar structure but with fewer amino acids.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is unique due to its specific sequence and the presence of the Cbz protecting group. This combination provides a balance of stability and biological activity, making it valuable in various research applications .
属性
CAS 编号 |
68385-17-1 |
|---|---|
分子式 |
C24H34N4O7 |
分子量 |
490.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H34N4O7/c1-15(2)12-18(21(30)26-16(3)23(32)33)27-22(31)19-10-7-11-28(19)20(29)13-25-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H,25,34)(H,26,30)(H,27,31)(H,32,33)/t16-,18-,19-/m0/s1 |
InChI 键 |
CCDGCVHPCPMMPM-WDSOQIARSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


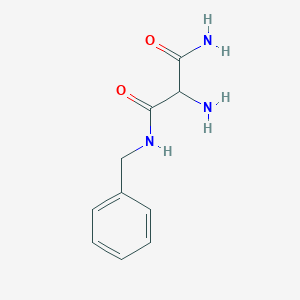

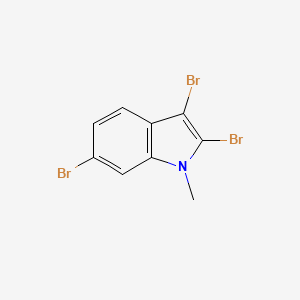


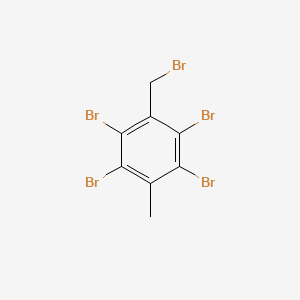

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
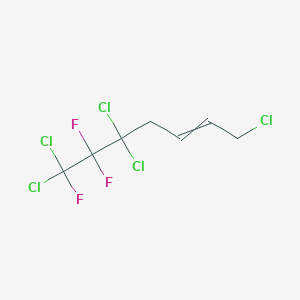

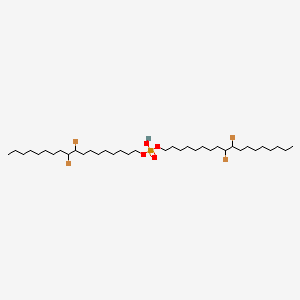
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
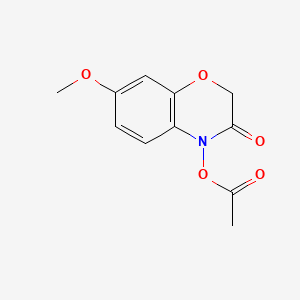
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
